Fumaronitrile

Catalog No.
S561653
CAS No.
764-42-1
M.F
C4H2N2
M. Wt
78.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fumaronitrile

CAS Number

764-42-1

Product Name

Fumaronitrile

IUPAC Name

(E)-but-2-enedinitrile

Molecular Formula

C4H2N2

Molecular Weight

78.07 g/mol

InChI

InChI=1S/C4H2N2/c5-3-1-2-4-6/h1-2H/b2-1+

InChI Key

KYPOHTVBFVELTG-OWOJBTEDSA-N

SMILES

C(=CC#N)C#N

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)

Synonyms

fumarodinitrile, fumaronitrile

Canonical SMILES

C(=CC#N)C#N

Isomeric SMILES

C(=C/C#N)\C#N

Precursor for Organic Synthesis:

Fumaronitrile can be used as a starting material for the synthesis of various organic compounds due to its reactive double bond and two nitrile groups. Researchers have employed it in the synthesis of:

  • Heterocyclic compounds: These are organic compounds containing atoms other than carbon and hydrogen in the ring structure. Fumaronitrile serves as a building block for the synthesis of diverse heterocyclic structures, including pyrazoles, imidazoles, and pyridines, which have applications in medicinal chemistry and materials science [, ].
  • Fine chemicals: These are specialty chemicals used in various industries, such as pharmaceuticals, electronics, and agriculture. Fumaronitrile can be used as a precursor for the synthesis of fine chemicals like fumaryl chloride, a versatile intermediate in organic synthesis [].

Material Science Applications:

Fumaronitrile's unique properties, such as its rigidity and electron-withdrawing nature, make it a potential candidate for:

  • Organic electronics: Researchers are exploring fumaronitrile as a building block for the development of organic semiconductors, which could be used in organic solar cells and other electronic devices [].
  • Liquid crystals: Fumaronitrile-based liquid crystals exhibit interesting properties like chirality and photoresponsiveness, making them potential candidates for various applications, including displays and optical sensors [].

Fumaronitrile, chemically known as 2-cyano-2-butenoic acid, is an organic compound with the molecular formula C4H2N2C_4H_2N_2 and a molecular weight of 82.06 g/mol. It appears as a colorless to pale yellow liquid and is characterized by a strong odor. Fumaronitrile is classified as a nitrile and is insoluble in water, but it can dissolve in organic solvents such as ethanol and acetone . This compound is recognized for its role as a persistent organic pollutant, primarily derived from industrial processes and wastewater .

Fumaronitrile is a hazardous compound and should be handled with care. Here are some safety concerns:

  • Toxicity: Fumaronitrile is toxic if inhaled, ingested, or absorbed through the skin []. It can cause irritation, dizziness, and respiratory problems.
  • Flammability: Fumaronitrile is flammable and can ignite readily [].

  • Hydrolysis: Under acidic or basic conditions, fumaronitrile can hydrolyze to form fumaric acid and ammonia.
  • Oxidation: Fumaronitrile can be oxidized to form various nitrogen-containing compounds, including oximes and amides.
  • Addition Reactions: It readily participates in addition reactions due to the presence of the carbon-carbon double bond and the nitrile group. For example, it can react with nucleophiles such as Grignard reagents.
  • Photoisomerization: Studies have shown that fumaronitrile can undergo photoisomerization when exposed to light, leading to different structural isomers .

Research indicates that fumaronitrile exhibits notable biological activity. It has been shown to induce oxidative stress in aquatic organisms like tilapia fish (Oreochromis mossambicus), resulting in elevated levels of various biochemical markers such as superoxide dismutase and glutathione peroxidase . The compound's toxicity profile suggests potential irritative effects on skin, eyes, and respiratory systems upon exposure . Furthermore, its persistence in the environment raises concerns regarding bioaccumulation in aquatic ecosystems.

Fumaronitrile can be synthesized through several methods:

  • Reaction of Diiodoethylene with Cuprous Cyanide: This method involves the reaction of diiodoethylene with cuprous cyanide to yield fumaronitrile .
  • Hydrolysis of Intermediates: Another approach includes hydrolyzing intermediates formed from reactions involving hydrogen cyanide and other substrates.
  • Direct Synthesis from Maleic Anhydride: Fumaronitrile can also be synthesized from maleic anhydride through a series of reactions involving cyanide sources.

These synthesis methods highlight the versatility of fumaronitrile's production in laboratory settings.

Fumaronitrile has several applications across different fields:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Research Tool: It is used in biochemical research to study oxidative stress responses in aquatic organisms.
  • Potential Use in Materials Science: Due to its unique chemical properties, fumaronitrile may find applications in developing new materials or coatings.

Interaction studies involving fumaronitrile have primarily focused on its biochemical effects on living organisms. For instance, research has demonstrated that exposure to fumaronitrile leads to significant alterations in antioxidant enzyme activities in fish, indicating its impact on metabolic pathways . Additionally, studies have explored its interactions with other environmental pollutants, assessing cumulative effects on aquatic life.

Fumaronitrile shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Maleic AcidC4H4O4A dicarboxylic acid that is more polar than fumaronitrile.
Fumaric AcidC4H4O4An isomer of maleic acid; less toxic than fumaronitrile.
AcrylonitrileC3H3NA nitrile compound used in plastics; more reactive but less persistent than fumaronitrile.
2-Cyanobutenoic AcidC4H5NOA structural analog that exhibits similar biological activities but differs in functional groups.

Fumaronitrile's unique combination of a nitrile group and an alkene structure contributes to its distinct chemical reactivity and biological effects compared to these similar compounds. Its role as a persistent organic pollutant further differentiates it from others that may not exhibit such environmental stability.

Physical Description

Fumaronitrile appears as needles or brown crystalline solid. (NTP, 1992)

XLogP3

-0.2

Boiling Point

367 °F at 760 mm Hg (NTP, 1992)
186.0 °C

Density

0.9416 at 232 °F (NTP, 1992)

LogP

-0.25 (LogP)

Melting Point

206.2 °F (NTP, 1992)
96.8 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (90.91%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

764-42-1

Wikipedia

(E)-1,2-Dicyanoethylene

General Manufacturing Information

2-Butenedinitrile, (2E)-: INACTIVE

Dates

Modify: 2023-08-15
Mu et al. E- and Z-, di- and tri-substituted alkenyl nitriles through catalytic cross-metathesis. Nature Chemistry, doi: 10.1038/s41557-019-0233-x, published online 1 April 2019

Explore Compound Types